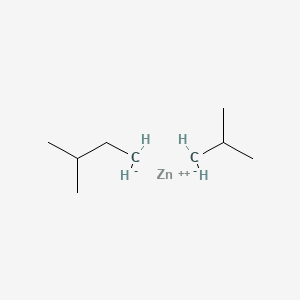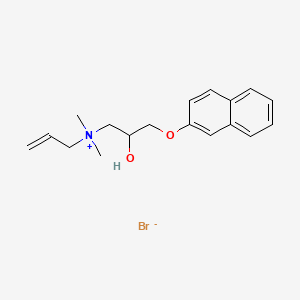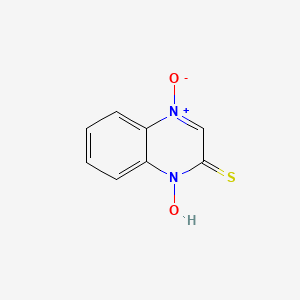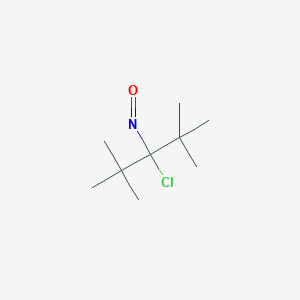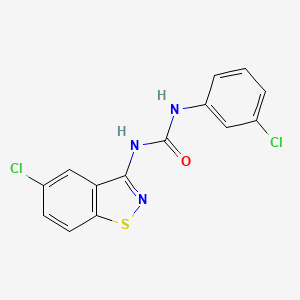
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 5-position and a urea moiety connecting it to a 3-chlorophenyl group. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea typically involves the following steps:
Formation of 5-Chloro-1,2-benzothiazole: This can be achieved by the cyclization of 2-chlorobenzenamine with sulfur and chlorine sources under controlled conditions.
Urea Formation: The 5-chloro-1,2-benzothiazole is then reacted with an isocyanate derivative of 3-chlorophenyl to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Using large-scale reactors to carry out the cyclization and urea formation reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea: Similar structure but lacks the chlorine atom on the phenyl ring.
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-chlorophenyl)urea: Similar structure with the chlorine atom at the 4-position on the phenyl ring.
Uniqueness
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at both the benzothiazole and phenyl rings may enhance its interactions with certain biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
105777-87-5 |
|---|---|
Fórmula molecular |
C14H9Cl2N3OS |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-8-2-1-3-10(6-8)17-14(20)18-13-11-7-9(16)4-5-12(11)21-19-13/h1-7H,(H2,17,18,19,20) |
Clave InChI |
DHFQYLONKUOXLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NSC3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
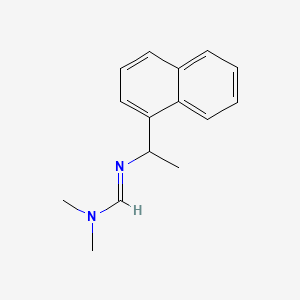
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
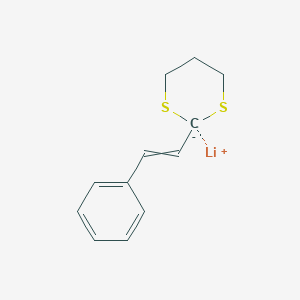
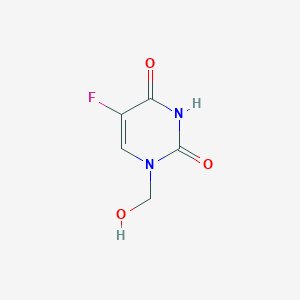
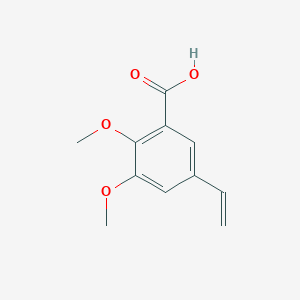
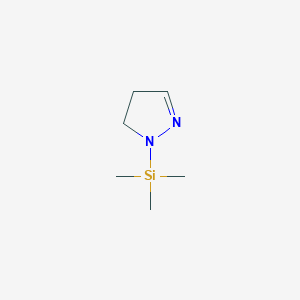
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
